molecular formula C10H22 B095178 4,4-Dimethyloctane CAS No. 15869-95-1

4,4-Dimethyloctane

Cat. No. B095178
CAS RN: 15869-95-1
M. Wt: 142.28 g/mol
InChI Key: ZMEDGZAGMLTROM-UHFFFAOYSA-N
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Description

4,4-Dimethyloctane is a hydrocarbon compound that is not directly discussed in the provided papers. However, the papers do mention compounds with similar structural motifs or functionalities that include the dimethyl moiety in their structure. For instance, the synthesis of compounds with a 4,4-dimethyl group as part of a cyclohexylidene ring is described, which suggests a relevance to the structural analysis of 4,4-dimethyloctane .

Synthesis Analysis

The synthesis of compounds related to 4,4-dimethyloctane involves multi-step reactions starting from various precursors. For example, a series of sulfonamide derivatives were synthesized from a dimethylamino methylene precursor . Another synthesis route described the production of a 2,7-dimethylocta-2,4,6-triene-1,8-dial starting from 1,4-dibromobut-2-ene . These methods provide insight into the types of reactions and conditions that could potentially be applied to the synthesis of 4,4-dimethyloctane or its derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 4,4-dimethyloctane has been elucidated using various analytical techniques. X-ray crystallography was used to determine the crystal structures of certain synthesized compounds, confirming their molecular geometry . Additionally, computational electronic structure investigations have been conducted to predict the molecular structure of newly synthesized compounds using Density Functional Theory . These studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can be applied to the analysis of 4,4-dimethyloctane.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4,4-dimethyloctane. However, they do mention the reactivity of related compounds. For instance, the acetylation of hydroxy compounds catalyzed by 4-dimethylaminopyridine is described, which could be relevant to the functionalization of 4,4-dimethyloctane if it contained hydroxy groups . The reactivity of dimethyl groups in various chemical environments can be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-dimethyloctane are not directly reported in the provided papers. However, the papers do discuss the properties of structurally related compounds. For example, the electrochemical properties of a novel π-electron donor with dimethyl groups in its structure were investigated . These studies can provide a comparative basis for inferring the properties of 4,4-dimethyloctane, such as its potential as an electron donor or acceptor in chemical reactions.

Scientific Research Applications

  • Biotransformation of Myrcene by Pseudomonas Aeruginosa : Myrcene was found to be converted to dihydrolinalool and 2,6-dimethyloctane in high percentages by Pseudomonas aeruginosa, indicating potential applications in the fragrance industry and bioconversion processes (Esmaeili & Hashemi, 2011).

  • Pheromone Extraction for Pest Control : The effectiveness of dimethyloctane dioic acid nanoparticles in controlling Callosobruchus maculatus, a warehouse pest, was analyzed, highlighting its potential in pest management (Subekti et al., 2020).

  • Hydrogenated Monoterpenes as Diesel Fuel Additives : Myrcene and limonene were hydrogenated to form 2,6-dimethyloctane, which was tested as a diesel fuel additive. This research underscores the potential of using hydrogenated monoterpenes as renewable fuel additives (Tracy et al., 2009).

  • Molecular Dynamics Studies of Confined Alkanes : The influence of chain branching on the properties of fluids, including 2,2-dimethyloctane, was studied using molecular dynamics simulations, providing insights into fluid behavior in confined spaces (Wang & Fichthorn, 2002).

  • Microbial Growth on Hydrocarbons : A study on various bacteria and fungi showed that only a few strains could use branched hydrocarbons like 2,7-dimethyloctane as a sole carbon source, indicating the complexity of biodegradation processes for such compounds (Schaeffer et al., 1979).

  • Synthesis of Stereoisomers of Dimethyloctane-1,8-dioic Acid : The synthesis of various stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the copulation release pheromone of Callosobruchus maculatus, was achieved, showing potential applications in biochemistry and pest control (Nakai et al., 2005).

Safety And Hazards

4,4-Dimethyloctane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,4-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-9-10(3,4)8-6-2/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEDGZAGMLTROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166496
Record name Octane, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyloctane

CAS RN

15869-95-1
Record name Octane, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane, 4,4-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
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BJ Mair, Z Ronen - Journal of Chemical and Engineering Data, 1967 - ACS Publications
Thirty-eight hydrocarbons were isolated from the paraffm-cycloparaffin portion of petroleum boiling between 140 and 180 C. These are comprised of 13 branched paraffins, 17 …
Number of citations: 5 pubs.acs.org
M Schenk, B Smit, TJH Vlugt… - Angewandte Chemie …, 2001 - Wiley Online Library
A relatively simple reaction mechanism for the conversion of alkanes in zeolites is obtained from molecular simulations by combining the thermodynamics with the diffusion and reaction …
Number of citations: 87 onlinelibrary.wiley.com
R Bramston-Cook - 2000 - lotusinstruments.com
Identification of hydrocarbons in a chromatogram of ambient air or vehicle exhaust is inherently difficult since well over 300 chemical species can be detected, and the most common …
Number of citations: 4 lotusinstruments.com
Z Mihalic, S Nikolic, N Trinajstic - Journal of Chemical Information …, 1992 - ACS Publications
A comparative study of 10 distance indices derived from the distance matrix either in the graph-theoretical (topological) form or in the geometric (topographic) form is carried out. They …
Number of citations: 189 pubs.acs.org
M Schenk, B Smit, TJH Vlugt… - Angewandte Chemie …, 2001 - infoscience.epfl.ch
[12] Six ligands with four metals can give 16 710 different arrangements for a total of 152496 diastereomers. If the possibility of heteroconfigurational metal centers is considered, …
Number of citations: 4 infoscience.epfl.ch
MH Keshavarz - 2012 - nopr.niscpr.res.in
This work introduces a novel, reliable and simple correlation for predicting the flash point of various types of saturated and unsaturated hydrocarbons containing cyclic and acyclic …
Number of citations: 15 nopr.niscpr.res.in
C Yin, W Guo, T Lin, S Liu, R Fu… - Journal of the Chinese …, 2001 - Wiley Online Library
A wavelet neural network (WNN) is employed to create a quantitative structure‐retention index relationship, which correlates the novel molecular distance edge vector (MDEV)‐…
Number of citations: 17 onlinelibrary.wiley.com
A Labauf, JB Greenshields… - Journal of Chemical and …, 1961 - ACS Publications
Of the given compounds in the given state, from solid carbon 1 Of the givencompounds in the given state, in oxygen, to form (graphite) and gaseous hydrogen, with each substance in its …
Number of citations: 11 pubs.acs.org
N Trinajstic, D Babic, S Nikolic, D Plavsic… - Journal of chemical …, 1994 - ACS Publications
The Laplacian matrix, itsspectrum, and its polynomial are discussed. An algorithm for computing the number of spanning trees of a polycyclic graph, based on the corresponding …
Number of citations: 109 pubs.acs.org

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